tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-pyrrole.
Formylation: The 4-bromo-1H-pyrrole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
Protection: The formyl group is then protected by converting it into a tert-butyl ester using tert-butyl (dimethyl)silyl chloride in the presence of imidazole.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride in methanol.
Final Product:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dehalogenated products.
Coupling: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Synthetic Chemistry: The compound is employed in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The bromine atom and tert-butyl ester group can influence the compound’s reactivity and binding affinity to molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-bromo-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 3-position.
tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate: Lacks the bromine atom at the 4-position.
tert-Butyl 4-bromo-3-ethyl-1H-pyrrole-2-carboxylate: Contains an ethyl group instead of a methyl group at the 3-position.
Uniqueness
tert-Butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the pyrrole ring
Properties
Molecular Formula |
C10H14BrNO2 |
---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
tert-butyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14BrNO2/c1-6-7(11)5-12-8(6)9(13)14-10(2,3)4/h5,12H,1-4H3 |
InChI Key |
VQICAWRHDCMYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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